Synthesis and characterization of Poloxamer block copolymers.
Synthesis and characterization of Poloxamer block copolymers.
An In-depth Technical Guide to the Synthesis and Characterization of Poloxamer Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
Poloxamers, also known under the trade name Pluronics®, are a class of synthetic triblock copolymers with a central hydrophobic poly(propylene oxide) (PPO) block and two flanking hydrophilic poly(ethylene oxide) (PEO) blocks.[1][2] This amphiphilic structure grants them unique surfactant properties, making them invaluable in a wide range of applications, particularly in the pharmaceutical industry as emulsifiers, solubilizers, and drug delivery vehicles.[3][4][5][6] Their ability to self-assemble into micelles in aqueous solutions allows for the encapsulation of poorly soluble drugs, enhancing their bioavailability.[5] Furthermore, many Poloxamers exhibit thermoreversible gelation, transitioning from a liquid to a gel upon warming, a property exploited for sustained drug release.[3][7]
This guide provides a comprehensive overview of the synthesis and characterization of Poloxamer block copolymers, offering detailed experimental protocols and structured data for researchers in the field.
Synthesis of Poloxamer Block Copolymers
Poloxamers are synthesized via a sequential anionic ring-opening polymerization process.[8] The synthesis begins with the polymerization of propylene (B89431) oxide (PO) initiated by a low molecular weight difunctional alcohol (like propylene glycol) in the presence of an alkaline catalyst, typically potassium or sodium hydroxide (B78521). This forms the central hydrophobic PPO block. Subsequently, ethylene (B1197577) oxide (EO) is introduced and polymerizes from both ends of the PPO block, creating the two hydrophilic PEO chains.[8] The molecular weight of the final copolymer is controlled by the initial amount of propylene glycol and the respective amounts of propylene oxide and ethylene oxide added.[9][10]
Experimental Protocol: Synthesis of Poloxamers
Materials:
-
Propylene glycol (initiator)
-
Propylene oxide (PO)
-
Ethylene oxide (EO)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalyst)
-
Inert solvent (e.g., toluene)
-
Neutralizing agent (e.g., hydrochloric acid or phosphoric acid)
-
Purification solvents (e.g., diethyl ether for precipitation)
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: A dry, nitrogen-purged polymerization reactor equipped with a mechanical stirrer, temperature control, and inlets for monomers and nitrogen is charged with propylene glycol and the alkaline catalyst.
-
Propoxylation: The reactor is heated, and propylene oxide is slowly fed into the mixture. The exothermic reaction is carefully controlled to maintain the desired temperature. This step continues until the target molecular weight for the PPO block is achieved.[8]
-
Ethoxylation: Following the complete polymerization of PO, ethylene oxide is introduced into the reactor. The polymerization continues, adding PEO blocks to both ends of the PPO chain.[8] The reaction is monitored until the desired total molecular weight and PEO/PPO ratio are reached.
-
Neutralization and Purification: Once the polymerization is complete, the reaction is cooled, and the catalyst is neutralized with an appropriate acid. The resulting salt is typically removed by filtration.[8]
-
Isolation: The final Poloxamer product is isolated, often by precipitation in a non-solvent like diethyl ether, followed by filtration and drying under vacuum to remove any residual solvent.[11]
Characterization of Poloxamer Block Copolymers
A suite of analytical techniques is employed to characterize the synthesized Poloxamers, ensuring they meet the required structural and physicochemical properties.
Structural and Compositional Analysis
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy is a primary technique for confirming the triblock structure and quantifying the weight percentage of PEO.[12][13] The distinct chemical shifts of the protons in the PEO and PPO blocks allow for their integration and subsequent calculation of their relative proportions.[1][14]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the Poloxamer sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the characteristic signals: the methyl protons (-CH₃) of the PPO block appear as a doublet around 1.1 ppm.[1][15]
-
The methylene (B1212753) (-CH₂-) and methine (-CH-) protons of both PEO and PPO backbones appear in a complex multiplet region around 3.2-3.8 ppm.[13][15]
-
-
Calculation of PEO Content: Integrate the area of the PPO methyl proton signal (A₂) and the backbone proton signals (A₁). The weight percent of oxyethylene can be calculated using the formula provided by the United States Pharmacopeia (USP): % Oxyethylene = (3300 * α) / (33 * α + 58), where α = (A₁ / A₂) - 1.[13][15]
Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[16][17][18] The technique separates polymer molecules based on their hydrodynamic volume in solution.
Experimental Protocol: GPC/SEC Analysis
-
System Setup: Use a GPC/SEC system equipped with a refractive index (RI) detector and a suitable column set (e.g., PLgel or TSKgel columns) for the expected molecular weight range.[16][19]
-
Eluent Preparation: Prepare a suitable mobile phase that fully solvates the polymer, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), often with a salt like LiBr to prevent aggregation.[16]
-
Calibration: Calibrate the system using narrow PDI polymer standards (e.g., PEO or polystyrene standards).
-
Sample Analysis: Dissolve the Poloxamer sample in the mobile phase and inject it into the system.
-
Data Processing: The elution profile is used to calculate Mn, Mw, and PDI relative to the calibration curve.
Physicochemical Properties
Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which unimers start to self-assemble into micelles.[20] It can be determined by monitoring a physical property that changes abruptly at the CMC, such as surface tension or the fluorescence of a hydrophobic probe.
Experimental Protocol: CMC Determination by Fluorimetry
-
Probe Selection: Use a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment (e.g., pyrene).
-
Sample Preparation: Prepare a series of Poloxamer solutions of varying concentrations in water, each containing a constant, low concentration of the pyrene (B120774) probe.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each solution. For pyrene, monitor the intensity ratio of the first and third vibronic peaks (I₁/I₃).
-
Data Analysis: Plot the I₁/I₃ ratio as a function of the logarithm of the Poloxamer concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic micellar cores.
Dynamic Light Scattering (DLS) is used to determine the hydrodynamic radius (size) and size distribution of the Poloxamer micelles in solution.
Experimental Protocol: DLS Analysis
-
Sample Preparation: Prepare a Poloxamer solution at a concentration significantly above the CMC in a suitable buffer or deionized water. Filter the solution to remove dust particles.
-
Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Data Acquisition: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.
-
Analysis: The autocorrelation function of the intensity fluctuations is analyzed to calculate the diffusion coefficient, from which the hydrodynamic radius is determined using the Stokes-Einstein equation.
Differential Scanning Calorimetry (DSC) is employed to study the thermal properties of Poloxamers, including their melting temperature (Tm) and the sol-gel transition temperature.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the Poloxamer sample (5-10 mg) into an aluminum DSC pan and seal it.
-
Thermal Program: Place the pan in the DSC instrument. Run a heat-cool-heat cycle over a defined temperature range (e.g., -20°C to 100°C) at a controlled heating/cooling rate (e.g., 10°C/min).
-
Data Analysis: The resulting thermogram shows endothermic and exothermic peaks corresponding to thermal transitions. The peak maximum of an endotherm is typically taken as the melting temperature.[21]
Quantitative Data of Common Poloxamers
The properties of Poloxamers vary significantly depending on the lengths of the PEO and PPO blocks. This variation allows for the selection of a specific Poloxamer grade for a particular application.
| Poloxamer Type | Approx. Mn ( g/mol ) | PEO Content (% w/w) | HLB Value | Approx. CMC (Molar) |
| P188 (F68) | 8400[22] | 80[1] | 29 | 4.8 x 10⁻⁴[23] |
| P237 (F87) | 7700 | 70 | 24 | - |
| P338 (F108) | 14600 | 80 | 27 | - |
| P407 (F127) | 12600[24] | 70[24] | 22 | 2.8 x 10⁻⁶[23] |
Note: Values can vary slightly between different suppliers and measurement techniques.
Self-Assembly and Micellization
In an aqueous environment and above the critical micelle concentration (CMC) and critical micelle temperature (CMT), Poloxamer molecules spontaneously self-assemble into spherical micelles.[25] This process is entropically driven by the hydrophobic effect. The hydrophobic PPO blocks form a core, creating a microenvironment suitable for encapsulating hydrophobic drug molecules, while the hydrophilic PEO blocks form a hydrated outer shell, or corona.[5] This corona provides steric stabilization and ensures the micelle's solubility in aqueous media.[25]
References
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- 2. Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Formulation of Poloxamers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poloxamer-Driven Drug Delivery System for Anti-Inflammatory Drugs Using Small-Angle Neutron Scattering Approach [mdpi.com]
- 6. scielo.br [scielo.br]
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- 11. researchgate.net [researchgate.net]
- 12. Quantification of Oxyethylene in Poloxamers in Full Automation on the Fourier 80 - Lab Alliance [laballiance.com.my]
- 13. DSpace [diposit.ub.edu]
- 14. Quantification of Oxyethylene in Poloxamers in Full Automation on the Fourier 80 | Bruker [bruker.com]
- 15. magritek.com [magritek.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
- 18. resolvemass.ca [resolvemass.ca]
- 19. researchgate.net [researchgate.net]
- 20. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Development and Characterization of Lyophilized Diazepam-Loaded Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Investigation and Characterization of Factors Affecting Rheological Properties of Poloxamer-Based Thermo-Sensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
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